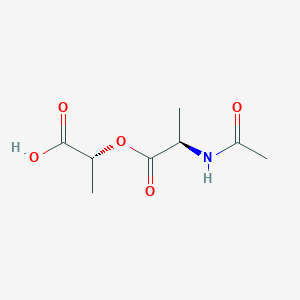

Ac-d-ala-d-乳酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ac-d-ala-d-lactic acid is a depsipeptide substrate for penicillin-sensitive D-alanine carboxypeptidases. It is a compound of significant interest in biochemical research due to its role in the study of bacterial cell wall synthesis and antibiotic resistance mechanisms .

科学的研究の応用

Ac-d-ala-d-lactic acid has several important applications in scientific research:

Chemistry: Used as a model compound to study peptide bond formation and hydrolysis mechanisms.

Medicine: Explored for its potential in developing new antibiotics and understanding bacterial resistance mechanisms.

Industry: Utilized in the synthesis of specialized peptides and depsipeptides for various applications.

作用機序

Target of Action

The primary target of Ac-d-ala-d-lactic acid is the D-alanine carboxypeptidase (DD-carboxypeptidase) . This enzyme plays a crucial role in the synthesis of peptidoglycan, a major component of the bacterial cell wall . The peptidoglycan composition in lactic acid bacteria dictates vancomycin resistance .

Mode of Action

Ac-d-ala-d-lactic acid acts as a depsipeptide substrate for penicillin-sensitive D-alanine carboxypeptidases . Vancomycin binds relatively poorly to peptidoglycan ending in d-alanyl-d-lactate and binds with high affinity to peptidoglycan ending in d-alanyl-d-alanine (d-Ala-d-Ala), which results in vancomycin resistance and sensitivity, respectively .

Biochemical Pathways

The compound influences the peptidoglycan synthesis pathway . The enzyme responsible for generating these peptidoglycan precursors is dipeptide ligase (Ddl). A single amino acid in the Ddl active site, phenylalanine or tyrosine, determines depsipeptide or dipeptide activity, respectively .

Pharmacokinetics

It’s known that the compound is a depsipeptide substrate for penicillin-sensitive d-alanine carboxypeptidases .

Result of Action

The result of Ac-d-ala-d-lactic acid’s action is an increase in the sensitivity of vancomycin-resistant lactobacilli to vancomycin in a dose-dependent manner . This change in sensitivity is due to the alteration in the peptidoglycan composition of the bacteria .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ac-d-ala-d-lactic acid typically involves the coupling of D-alanine and D-lactic acid through peptide bond formation. This process can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

This includes the use of automated peptide synthesizers for large-scale production, which allows for precise control over reaction conditions and yields high-purity products .

化学反応の分析

Types of Reactions

Ac-d-ala-d-lactic acid primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in esterification and amidation reactions due to the presence of both carboxyl and amino groups .

Common Reagents and Conditions

Peptide Bond Formation: Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), and other coupling reagents.

Hydrolysis: Acidic or basic conditions to cleave peptide bonds.

Esterification: Alcohols and acid catalysts.

Amidation: Amines and coupling reagents.

Major Products Formed

The major products formed from these reactions include various peptide derivatives and hydrolyzed fragments, depending on the specific reaction conditions and reagents used .

類似化合物との比較

Similar Compounds

D-alanyl-D-alanine: Another substrate for D-alanine carboxypeptidases, but without the lactic acid component.

D-alanyl-D-lactate: Similar to Ac-d-ala-d-lactic acid but lacks the acetyl group.

Ac-d-ala-d-alanine: Similar structure but with an alanine residue instead of lactic acid.

Uniqueness

Ac-d-ala-d-lactic acid is unique due to the presence of both D-alanine and D-lactic acid, which provides a distinct substrate for studying the activity of D-alanine carboxypeptidases. This uniqueness makes it valuable for research into antibiotic resistance mechanisms and the development of new antibiotics .

生物活性

Ac-D-Ala-D-lactic acid, a compound formed from D-alanine and D-lactic acid, plays a significant role in various biological processes, particularly in the context of bacterial cell wall synthesis and metabolic pathways. This article delves into its biological activities, mechanisms of action, and clinical implications, supported by case studies and relevant research findings.

Overview of Ac-D-Ala-D-Lactic Acid

Ac-D-Ala-D-lactic acid is a dipeptide that combines D-alanine (D-Ala) with D-lactic acid (D-Lac). It is primarily recognized for its involvement in the synthesis of peptidoglycan, a critical component of bacterial cell walls. The presence of D-amino acids, including D-Ala and D-Lac, is essential for maintaining the structural integrity of bacterial cells, especially in Gram-positive bacteria.

- Peptidoglycan Synthesis :

- Antibiotic Resistance :

- Metabolic Pathways :

Case Studies

-

D-Lactic Acidosis in Short Bowel Syndrome :

- A significant clinical manifestation associated with Ac-D-Ala-D-lactic acid is D-lactic acidosis, particularly in patients with SBS. For instance, a 43-year-old man with Crohn's disease experienced abdominal pain and neurological symptoms due to elevated levels of D-lactic acid following carbohydrate intake. Management included dietary modifications that reduced carbohydrate absorption, leading to symptom resolution .

-

Infant Case Study :

- Another notable case involved a ten-month-old infant with SBS due to gastroschisis. The infant presented with severe malnutrition and elevated anion gap metabolic acidosis attributed to high levels of D-lactic acid (>6 mmol/L). Treatment with intravenous fluids and bicarbonate led to normalization of neurological symptoms and improvement in acid-base balance .

Table 1: Summary of Key Research Findings on Ac-D-Ala-D-Lactic Acid

特性

IUPAC Name |

(2R)-2-[(2R)-2-acetamidopropanoyl]oxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO5/c1-4(9-6(3)10)8(13)14-5(2)7(11)12/h4-5H,1-3H3,(H,9,10)(H,11,12)/t4-,5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQRMBHOTDMNOQ-RFZPGFLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O[C@H](C)C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。